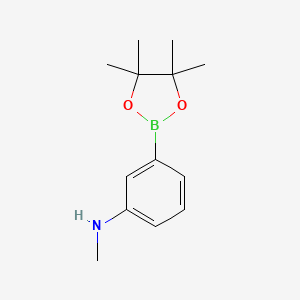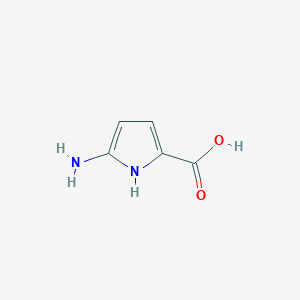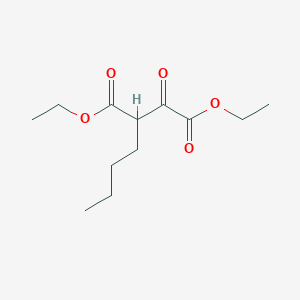
Diethyl 2-butyl-3-oxosuccinate
概要
説明
Diethyl 2-butyl-3-oxosuccinate is a chemical compound with the molecular formula C12H20O5 . It has an average mass of 244.284 Da and a monoisotopic mass of 244.131073 Da .
Synthesis Analysis
A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .Molecular Structure Analysis
The molecular structure of this compound consists of carbon, hydrogen, and oxygen atoms . The compound has a complex structure with multiple functional groups, including ester and ketone groups .Chemical Reactions Analysis
Condensation of 5-aminoisoxazoles bearing substituents at position 3 with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid proceeded with the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates . Cyclization of the latter in the presence of sodium ethoxide in alcohol provided ethyl 6-hydroxyisoxazolo .Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H20O5, an average mass of 244.284 Da, and a monoisotopic mass of 244.131073 Da .科学的研究の応用
Enzymatic Studies
A study by Furuichi et al. (1987) explored the properties of an enzyme, Diethyl 2-methyl-3-oxosuccinate reductase, purified from cells of Saccharomyces fermentati. This enzyme was involved in the asymmetric reduction of Diethyl 2-methyl-3-oxosuccinate, showing maximum activity at pH 6.0 and 50°C, and was NADPH-dependent. The study provides valuable insights into the enzymatic reactions and properties involving diethyl oxosuccinate derivatives (Furuichi, A., Akita, H., Matsukura, H., Ōishi, T., & Horikoshi, K., 1987).
Chemical Properties and Synthesis
Yamaguchi et al. (1997) investigated the preparation and reactions of various isopropenyldihydrofuran derivatives, including diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate, a compound structurally related to diethyl 2-oxosuccinate. This study provides insights into the chemical properties and synthetic potentials of such compounds (Yamaguchi, S., Sugioka, Y., Ishida, M., Yokoyama, H., & Hirai, Y., 1997).
Application in Natural Product Synthesis
Sakai et al. (1987) described the Favorskii-type rearrangement of dihalo ketones with enolates of (diethoxyphosphinyl)acetic esters, leading to compounds such as ethyl 2-(diethoxyphosphinyl)-5-methyl-3-oxo-4-hexenoate. This research highlights the use of diethyl oxosuccinate derivatives in the synthesis of intermediates for natural products (Sakai, T., Amano, E., Miyata, K., Utaka, M., & Takeda, A., 1987).
Molecular Complex Formation
The study by Zaderenko et al. (1997) focused on the crystal structure of a molecular complex involving diethyl 2-benzimidazol-1-ylsuccinate. This research is significant for understanding the molecular interactions and hydrogen bonding properties of diethyl oxosuccinate derivatives (Zaderenko, P., Gil, M., López, P., Ballesteros, P., Fonseca, I., & Albert, A., 1997).
Asymmetric Synthesis
Attanasi et al. (2004) reported the synthesis of new 2-oxofuro[2,3-b]pyrroles through the reaction of 1,2-diaza-1,3-butadienes and gamma-ketoesters, including diethyl 2-oxosuccinate. This research contributes to the field of asymmetric synthesis and the generation of heterocyclic compounds (Attanasi, O., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S., 2004).
作用機序
特性
IUPAC Name |
diethyl 2-butyl-3-oxobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-4-7-8-9(11(14)16-5-2)10(13)12(15)17-6-3/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLOIWHCTGVISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290837 | |
| Record name | diethyl 2-butyl-3-oxobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87378-94-7 | |
| Record name | NSC71398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-butyl-3-oxobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

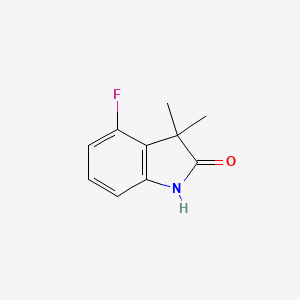
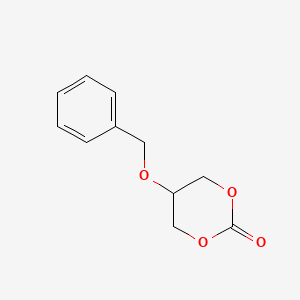
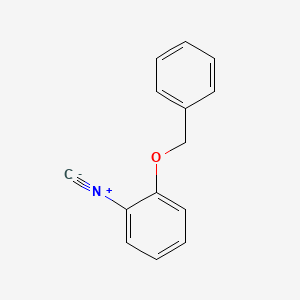
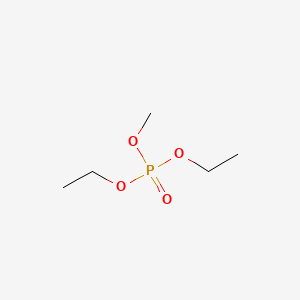
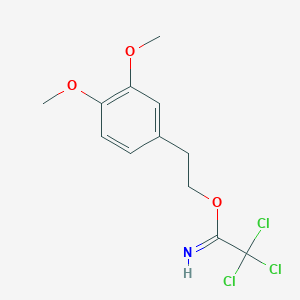

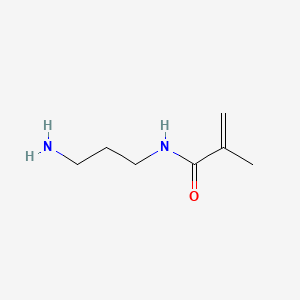
![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B3057967.png)




